molecular formula C15H30N2 B1464686 [1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine CAS No. 1281476-72-9

[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine

Cat. No.: B1464686
CAS No.: 1281476-72-9
M. Wt: 238.41 g/mol
InChI Key: LNPPAHYABGZSHG-UHFFFAOYSA-N
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Description

[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine is a useful research compound. Its molecular formula is C15H30N2 and its molecular weight is 238.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bone Formation Rate Enhancement

A notable application of compounds structurally related to "[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine" involves the treatment of bone disorders. A compound with a similar structural template was identified to target the Wnt beta-catenin cellular messaging system, showing a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats after oral administration. This research suggests potential applications in enhancing bone formation and treating osteoporosis or other bone-related conditions (Pelletier et al., 2009).

Antidepressant-like Activity

Another significant application is found in the field of neuropsychopharmacology, where novel derivatives of a compound structurally related were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed robust antidepressant-like activity in rat models, suggesting their potential as new antidepressant drugs with favorable drug-like properties (Sniecikowska et al., 2019).

Synthesis Optimization and Molecular Characterization

The compound's relevance extends to synthetic chemistry, where it serves as a basis for studying the synthesis and characterization of various derivatives. For example, a study on the synthesis of Imine derivatives from reactions involving related compounds under different temperature conditions provided insights into optimizing synthetic routes for similar compounds, highlighting the importance of thermodynamic parameters in determining the best synthesis conditions (Jafari, 2018).

Catalytic Activity in Polymerization

Compounds with the this compound scaffold have been explored for their catalytic properties, particularly in the polymerization of methyl methacrylate (MMA). Research involving palladium(II) complexes containing related ligands showed high catalytic activity and selectivity in MMA polymerization, providing a pathway to synthesizing polymeric materials with specific properties (Kim et al., 2014).

Antiosteoclast and Osteoblast Activity

Further applications in medical chemistry are highlighted by the synthesis of boronates derived from compounds structurally akin to this compound. These derivatives exhibited moderate to high antiosteoclast and osteoblast activity, suggesting potential therapeutic applications in treating diseases related to bone density and health (Reddy et al., 2012).

Properties

IUPAC Name

[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2/c1-12-8-14(10-15(2,3)9-12)17-6-4-13(11-16)5-7-17/h12-14H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPPAHYABGZSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.